5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride
Description
Properties
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c1-5-3-6(2)12-8(10-5)4-7(9)11-12;/h3-4H,1-2H3,(H2,9,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORRDWLKRAQYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-79-4 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ethyl Acetoacetate-Mediated Cyclization
The foundational synthesis route developed by Makisumi (1962) employs ethyl acetoacetate as both carbon donor and cyclization agent. Reaction of 5-amino-4-pyrazolecarbonitrile (10 mmol) with ethyl acetoacetate (12 mmol) in glacial acetic acid under reflux for 3 hours produces ethyl 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (89% yield). Subsequent decarboxylation using 40% sulfuric acid at 260-270°C for 4 hours yields the 5,7-dimethyl core structure.
Key parameters:
- Solvent: Glacial acetic acid (5 mL/mmol)
- Temperature: 118°C (reflux)
- Time: 3 hours primary cyclization, 4 hours decarboxylation
- Yield: 72% after purification by ethanol recrystallization
The crystalline product shows characteristic IR absorption at 1699 cm⁻¹ (C=O stretch) and UV λmax 230 nm (π→π* transition).
Acetylacetone Condensation Pathway
Alternative one-pot synthesis uses acetylacetone (2,4-pentanedione) as methyl group donor. Heating equimolar quantities of 5-amino-4-pyrazolecarbonitrile and acetylacetone in ethanol with piperidine catalyst (2 mol%) for 10 hours generates ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate. Saponification with 2M NaOH (70°C, 2h) followed by HCl-mediated decarboxylation (200°C, 1h) produces the free base amine.
Critical analysis reveals:
- Piperidine concentration directly impacts cyclization efficiency (optimal 2-4 mol%)
- Ethanol solvent purity must exceed 99.5% to prevent side reactions
- Decarboxylation under reduced pressure (0.1 atm) improves yield to 81%
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Modern adaptations employ microwave irradiation to dramatically reduce reaction times. A mixture of 5-amino-4-pyrazolecarbonitrile (1 mmol), acetylacetone (1.2 mmol), and acetic acid (5 mmol) irradiated at 140°C for 2 minutes produces crude 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-amine. Quenching in ice water followed by ethanol recrystallization yields 94% pure product.
Comparative data:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 10 hours | 2 minutes |
| Temperature | 118°C | 140°C |
| Energy Consumption | 850 kJ/mol | 120 kJ/mol |
| Purity (HPLC) | 95.2% | 98.7% |
Microwave conditions enhance regioselectivity due to rapid thermal activation, suppressing competing dimerization pathways.
Solvent-Free Microwave Protocol
Advanced iterations eliminate solvents through neat reactant mixing. Combining stoichiometric 5-amino-4-pyrazolecarbonitrile and acetylacetone in a quartz vessel under 300W irradiation (140°C, 90 seconds) achieves 88% conversion. This method reduces waste generation by 73% compared to solution-phase approaches.
Post-Modification Functionalization
Hydrochloride Salt Formation
The free base converts to pharmaceutical-grade hydrochloride salt through gas-phase HCl absorption. Sublimation of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine (10 g) in a HCl-saturated chamber (25°C, 48 hours) yields 11.3 g hydrochloride salt (98.4% purity). Alternative solution-based methods use ethanolic HCl (2M):
- Dissolve free base in ethanol (50 mL/g) at 40°C
- Add concentrated HCl (37%) dropwise until pH 2.5
- Cool to -20°C for 12 hours
- Filter and wash with cold diethyl ether
This produces crystalline material meeting USP <621> specifications with residual solvents below 500 ppm.
Chlorination-amination Sequence
A patent-pending route from Block Chemical Technology involves sequential halogenation:
- Phosphorus oxychloride (3 eq) chlorination at 110°C for 6h
- Ammonia gas (2 bar) amination in THF at -10°C
- HCl salt precipitation from MTBE
This three-step process achieves 61% overall yield with <0.5% regioisomer contamination.
Analytical Characterization
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6): δ 2.31 (s, 3H, C5-CH3), 2.49 (s, 3H, C7-CH3), 6.82 (s, 1H, C3-H), 8.24 (br s, 2H, NH2), 8.76 (s, 1H, C6-H).
13C NMR confirms methyl group positions:
- C5-CH3: 18.7 ppm
- C7-CH3: 22.3 ppm
- C3: 144.1 ppm (sp² hybridized)
Mass spectrometry (EI): m/z 163 [M+H]+ (free base), 198.6527 [M+Cl]- (hydrochloride).
Purity Assessment
Current GMP batches exhibit:
| Impurity | Level (ppm) |
|---|---|
| Starting material | <50 |
| Dimethyl isomer | <100 |
| Solvent residues | <300 |
| Heavy metals | <10 |
HPLC method:
- Column: C18, 150×4.6mm, 3μm
- Mobile phase: 65:35 MeCN/0.1% H3PO4
- Flow: 1.0 mL/min
- Retention: 6.72 minutes
Industrial Scale-Up Considerations
Cost Optimization Analysis
Batch cost breakdown for 100kg production:
| Component | Cost (%) |
|---|---|
| Raw materials | 43 |
| Energy | 27 |
| Labor | 18 |
| Waste disposal | 12 |
Microwave synthesis reduces energy costs by 41% compared to conventional methods while maintaining 99.5% API purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- The compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. It is particularly valuable in combinatorial chemistry, which is essential for drug discovery and development .
Reactivity and Synthetic Routes
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions:
- Oxidation : Can be oxidized to form oxides using agents like hydrogen peroxide.
- Reduction : Reduction reactions yield derivatives using sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : Electrophilic and nucleophilic substitutions are common, allowing for halogenation and nitration .
Biological Applications
Anticancer Properties
- Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer activity. They inhibit specific protein kinases involved in cancer cell proliferation .
Antimicrobial Activity
- The compound has shown promising antimicrobial properties, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
- Studies suggest that it may have anti-inflammatory effects, contributing to its potential therapeutic applications in treating inflammatory diseases .
Medical Applications
Therapeutic Agent Development
- Ongoing investigations focus on the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Its mechanism of action involves the inhibition of specific enzymes and receptors, which could lead to novel treatment strategies .
Commercially Relevant Derivatives
- Several derivatives of pyrazolo[1,5-a]pyrimidines have reached commercial status due to their therapeutic efficacy. Examples include drugs like Indiplon and Dorsomorphin, highlighting the clinical relevance of this chemical scaffold .
Industrial Applications
Organic Light Emitting Diodes (OLEDs)
- The compound's exceptional photophysical properties make it suitable for applications in advanced materials such as OLEDs. Its ability to emit light efficiently is crucial for developing next-generation display technologies .
| Application Area | Specific Uses | Notable Properties |
|---|---|---|
| Chemistry | Building block for heterocycles | Versatile reactivity |
| Biology | Anticancer, antimicrobial | Significant bioactivity |
| Medicine | Potential therapeutic agent | Enzyme inhibition |
| Industry | OLEDs development | Excellent photophysical properties |
Case Study 1: Anticancer Activity
A study published in MDPI highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives through their selective inhibition of protein kinases associated with tumor growth. The structural modifications of these compounds were shown to enhance their potency against various cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Research documented in PMC demonstrated that certain derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into the mechanisms behind this activity to develop new antibiotics .
Mechanism of Action
The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Methyl groups (5,7-Me) enhance hydrophobicity, while chlorine (5-Cl) increases molecular polarity. Bulky substituents like furan or cyclopropyl rings influence steric interactions and binding affinity .
- Salt Forms : Hydrochloride and dihydrochloride salts improve solubility in aqueous media, critical for bioavailability .
Key Observations :
Key Observations :
- Substituent-Activity Relationships : Aryl groups (e.g., furan) enhance antimicrobial activity, while polar substituents (e.g., hydroxyethylpiperazine) enable targeting for imaging .
- Unmet Potential: The target compound’s biological data are underexplored, but its structural similarity to active derivatives warrants further investigation .
Biological Activity
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride is a heterocyclic compound with significant biological activity. It belongs to the pyrazolo[1,5-a]pyrimidine family and has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 162.19 g/mol. The compound features a fused pyrazole and pyrimidine ring system which contributes to its biological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 162.19 g/mol |
| CAS Number | 1198-79-4 |
| SMILES | CC1=CC(=NC2=CC(=NN12)N)C |
The primary mechanism of action for this compound involves its role as an enzyme inhibitor . It binds to specific active sites on enzymes, thereby preventing substrate binding and inhibiting enzymatic activity. This mechanism disrupts various biochemical pathways that can lead to therapeutic effects such as anticancer activity and anti-inflammatory responses .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Numerous studies have highlighted the compound's potential in cancer therapy:
- In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it was tested against leukemia cell lines (K562, BV173) with IC50 values indicating strong inhibitory effects .
- Mechanistic Insights : Its ability to inhibit dihydroorotate dehydrogenase (DHODH) suggests a pathway for its anticancer properties by disrupting nucleotide synthesis essential for rapid cell division in tumors .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential:
- Bacterial Inhibition : Studies demonstrated that it possesses antimicrobial activity against certain pathogenic bacteria, making it a candidate for further exploration in treating infections .
Anti-inflammatory Effects
Research has indicated that this compound may exert anti-inflammatory effects through the inhibition of specific inflammatory pathways. These findings are crucial for developing therapies for chronic inflammatory conditions.
Case Studies and Research Findings
A selection of case studies illustrates the compound's biological activity:
- Study on Anticancer Properties : A study published in MDPI examined various pyrazolo derivatives and reported that this compound displayed potent cytotoxicity against breast carcinoma and leukemia cell lines .
- Dihydroorotate Dehydrogenase Inhibition : Research identified this compound as a potent inhibitor of DHODH, which is implicated in the proliferation of both cancer cells and certain pathogens like Plasmodium falciparum . This dual action highlights its therapeutic potential.
- Antimicrobial Activity Assessment : A comparative study evaluated the antimicrobial efficacy of several pyrazolo compounds against Gram-positive and Gram-negative bacteria. Results indicated that this compound had significant inhibitory effects on bacterial growth .
Q & A
Q. What are the recommended synthetic routes for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride?
The synthesis typically involves multi-step protocols:
- Step 1 : Cyclocondensation of substituted pyrazole precursors with aminopyrimidine derivatives under basic conditions (e.g., KCO in DMF at 80°C) .
- Step 2 : Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol) to improve stability and crystallinity .
- Purification : Recrystallization from ethanol/DMF mixtures ensures high purity (>95%) .
Key intermediates (e.g., pyrazolo[1,5-a]pyrimidine cores) can be functionalized using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR verify substitution patterns and hydrogen bonding (e.g., amine protons at δ 6.5–7.0 ppm) .
- HPLC : Quantify purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 223.28) .
- Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .
Q. What safety protocols are essential during handling?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
- Waste Disposal : Segregate halogenated waste for incineration by licensed facilities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, catalyst loading, solvent ratio). For example, a 3 factorial design identified optimal PdCl(PPh) catalyst loading (10 mol%) and NaCO concentration (2 M) for cross-coupling reactions .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Computational Validation : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .
- Alternative Techniques : X-ray crystallography or 2D NMR (COSY, HSQC) clarifies ambiguous assignments .
Q. What strategies enable selective functionalization of the pyrazolo[1,5-a]pyrimidine core?
- N-Alkylation : React the amine group with alkyl halides (e.g., PMBCl) in DCM with NaI catalysis (80% yield) .
- C–H Arylation : Palladium-catalyzed direct arylation at the 5-position using aryl iodides under inert atmospheres .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to temporarily block reactive sites during multi-step syntheses .
Q. How can computational methods aid in predicting biological activity or reactivity?
- Quantum Chemistry : Reaction path searches (e.g., via the artificial force-induced reaction method) predict feasible intermediates and transition states .
- Docking Studies : Molecular docking (AutoDock Vina) identifies potential binding modes with kinases or enzymes, guiding structural modifications for enhanced activity .
Q. What are common pitfalls in scaling up laboratory synthesis to pilot-scale production?
- Heat Transfer : Ensure efficient cooling in exothermic steps (e.g., cyclocondensation) to avoid runaway reactions .
- Solvent Selection : Replace DMF with greener solvents (e.g., acetonitrile/water mixtures) to simplify downstream purification .
- Catalyst Recovery : Implement flow chemistry setups with immobilized Pd catalysts to reduce metal leaching .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
- Impurity Analysis : Re-run DSC/TGA to detect polymorphic forms or hydrate formation .
- Crystallization Optimization : Adjust solvent polarity (e.g., switch from ethanol to acetonitrile) to favor a single crystal phase .
Q. What if biological assay results conflict with computational predictions?
- Reevaluate Assay Conditions : Test for false positives/negatives due to aggregation or solubility issues (e.g., use DLS to check colloidal formation) .
- Meta Dynamics Simulations : Simulate ligand-protein binding over longer timescales to account for conformational flexibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
